

SB 202190 off-target effects on PI3K/Akt pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SB-235699

Cat. No.: B1680815

[Get Quote](#)

Technical Support Center: SB 202190

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential off-target effects of the p38 MAPK inhibitor, SB 202190, particularly concerning the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is SB 202190 and what is its primary target?

SB 202190 is a potent, cell-permeable, and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.^{[1][2]} It functions by competing with ATP for binding to the kinase's active site.^{[2][3][4]} Its primary targets are the p38 α and p38 β isoforms.^{[1][3][4][5]}

Q2: I am observing unexpected changes in Akt phosphorylation after treating my cells with SB 202190. Is this a known off-target effect?

Yes, this is a possibility. While SB 202190 is highly selective for p38 MAPK, some studies have reported off-target effects, including alterations in the phosphorylation of proteins in other signaling pathways.^{[6][7][8]} Specifically, the induction of autophagy and cytoplasmic vacuole formation by SB 202190 has been linked to off-target effects on the PI3K/Akt/mTOR pathway.^{[9][10]} These effects may not be a direct result of p38 inhibition.^{[9][11]}

Q3: My cells are undergoing significant autophagy and/or vacuole formation with SB 202190 treatment. Is this related to its primary inhibitory function?

Evidence suggests that the induction of autophagy and vacuole formation by SB 202190 is likely an off-target effect and not a direct consequence of p38 MAPK inhibition.[\[9\]](#)[\[10\]](#) Studies using other p38 inhibitors or SB 202190-resistant p38 α mutants have shown that p38 inhibition is not sufficient to cause this autophagic response.[\[9\]](#)[\[11\]](#) The mechanism may involve the PPP3/calcineurin pathway and changes in intracellular calcium, independent of mTOR signaling.[\[7\]](#)[\[12\]](#)

Q4: What specific kinases, other than p38, are known to be inhibited by SB 202190?

Kinase profiling studies have identified several other kinases that can be inhibited by SB 202190, although typically at higher concentrations than required for p38 inhibition. These include Casein Kinase 1 delta (CK1 δ), Raf-1, and RIP2, among others.[\[7\]](#)[\[13\]](#)

Q5: How can I confirm if the effects I'm observing are due to off-target activity of SB 202190?

To troubleshoot and verify off-target effects, consider the following control experiments:

- Use an alternative p38 inhibitor: Employ another structurally different p38 inhibitor (e.g., BIRB-796) to see if the same phenotype is produced.[\[7\]](#)
- Rescue experiment: If available, use a cell line expressing an SB 202190-resistant mutant of p38 α . If the phenotype persists in these cells, it is likely an off-target effect.[\[9\]](#)
- Dose-response curve: Perform a detailed dose-response analysis. Off-target effects often manifest at higher concentrations than those required to inhibit the primary target.
- Directly assess PI3K/Akt pathway: Use Western blotting to directly measure the phosphorylation status of key pathway proteins like Akt (at Ser473 and Thr308), mTOR, and S6 ribosomal protein.[\[9\]](#)[\[14\]](#)

Quantitative Data: Kinase Inhibition Profile

The following tables summarize the inhibitory potency of SB 202190 on its primary targets and known off-targets.

Table 1: Potency of SB 202190 on Target p38 MAPK Isoforms

Kinase	IC50	Assay Condition
p38 α (SAPK2a)	50 nM	Cell-free kinase assay[1][3][4] [5]
p38 β 2 (SAPK2b)	100 nM	Cell-free kinase assay[1][3][4] [5]
Binding Affinity (Kd)		
Recombinant human p38	38 nM	Binding assay[2][3]

Table 2: Reported Off-Target Kinase Inhibition by SB 202190

Off-Target Kinase	Percent Activity Remaining @ 1 μ M	Percent Activity Remaining @ 10 μ M
Casein Kinase 1 delta (CK1 δ)	7.0%	-1.0%
Raf-1 proto-oncogene (c-RAF)	14.0%	1.0%
Mitogen-activated protein kinase 11 (p38 β)	2.0%	-1.0%

Data adapted from kinase-wide affinity screens.[13] Note:
Lower percentage indicates stronger inhibition.

Experimental Protocols & Methodologies

Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Activation

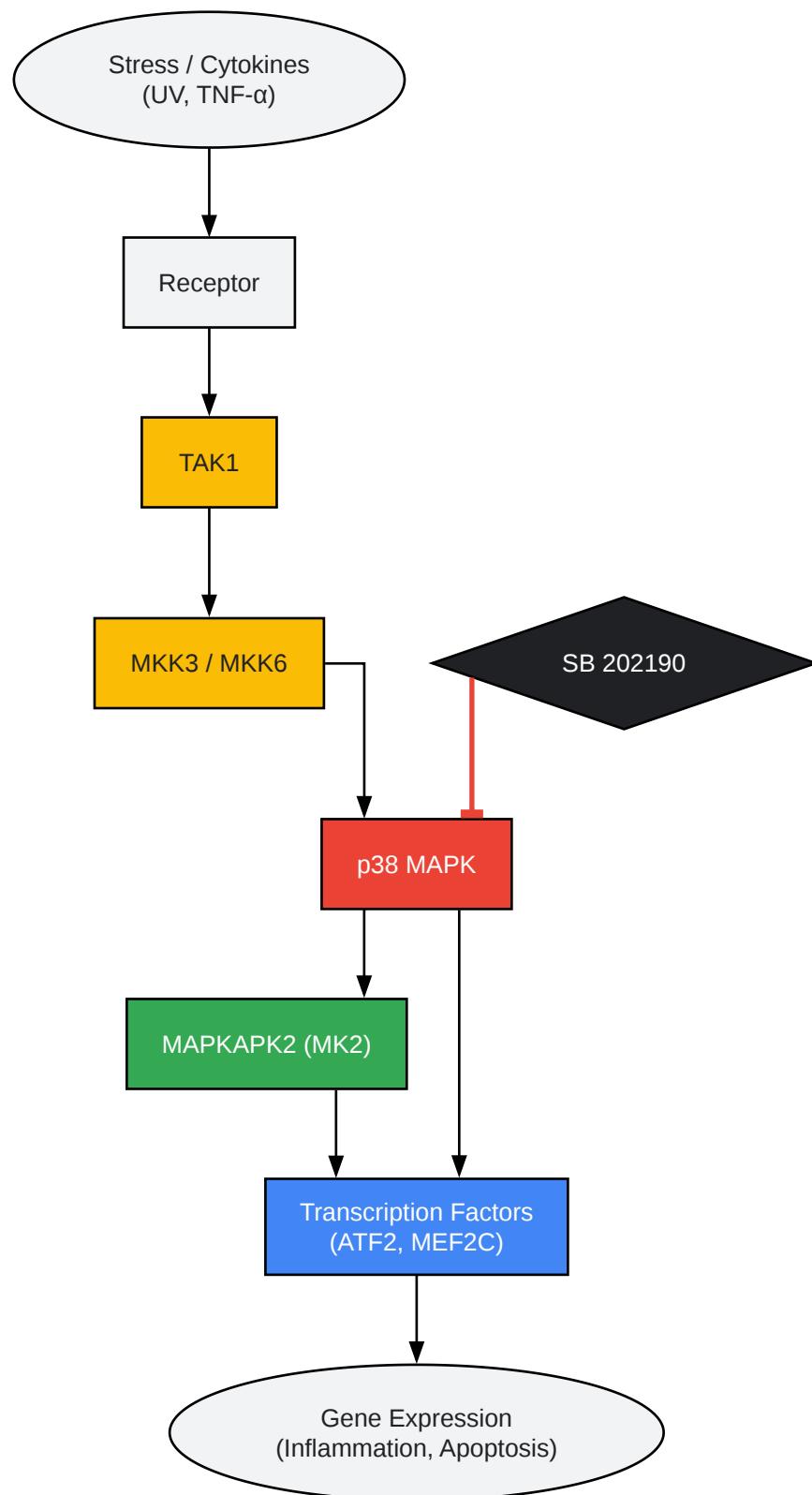
This protocol provides a general framework for detecting changes in the phosphorylation state of key proteins in the PI3K/Akt pathway following treatment with SB 202190.

- Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluence at the time of harvest. b. Treat cells with the desired concentrations of SB 202190 and appropriate controls

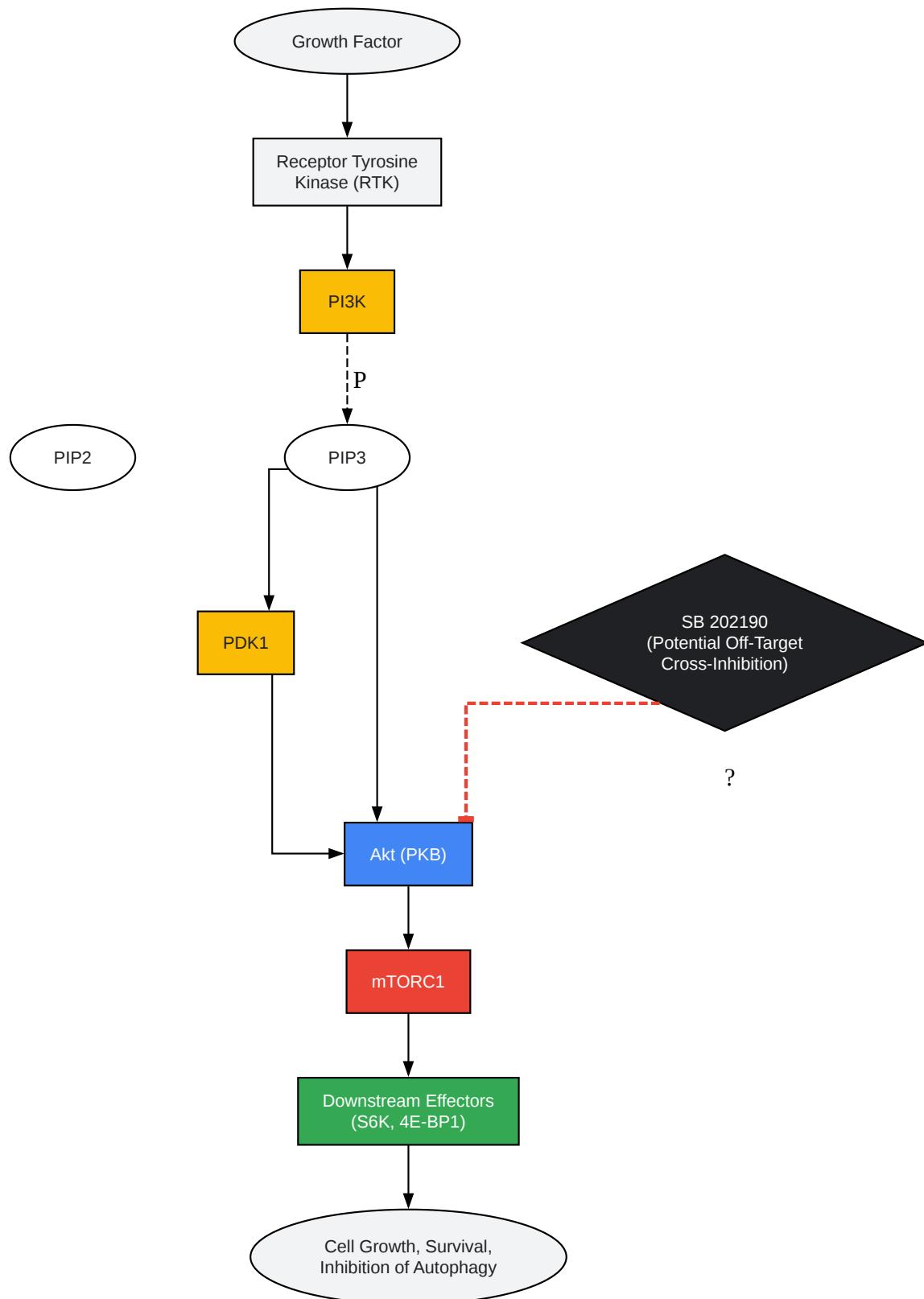
(e.g., vehicle-only DMSO, positive/negative controls for pathway activation).

- Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: a. Collect the supernatant and determine the protein concentration using a BCA protein assay.
- SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate proteins on an 8-12% SDS-polyacrylamide gel. c. Transfer separated proteins to a PVDF or nitrocellulose membrane.[\[15\]](#)
- Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[\[15\]](#)[\[16\]](#) b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
 - Phospho-Akt (Ser473)
 - Phospho-Akt (Thr308)
 - Total Akt
 - Phospho-mTOR (Ser2448)
 - Total mTOR
 - β-Actin (as a loading control)[\[14\]](#)[\[17\]](#) c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[15\]](#) e. Wash the membrane three times with TBST.
- Detection: a. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[\[16\]](#) b. Quantify band intensity using densitometry software.

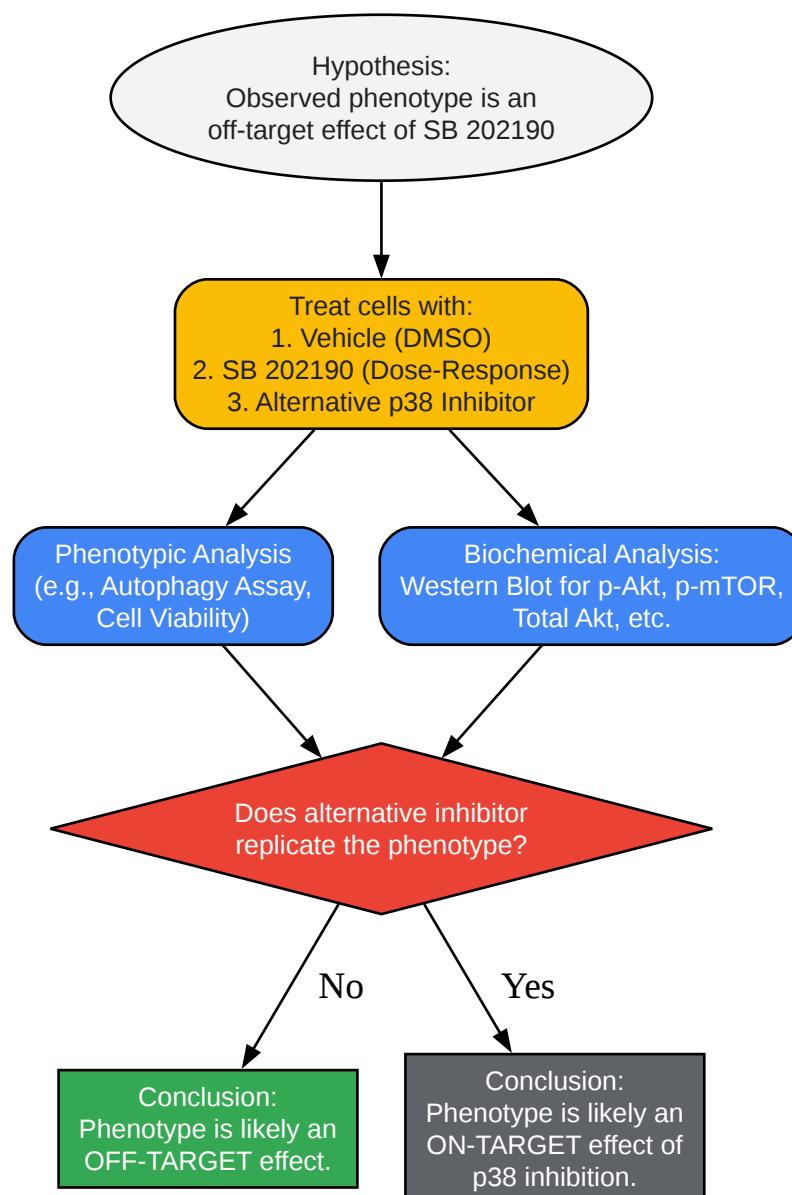
Protocol 2: In Vitro Kinase Assay (General Protocol)


This protocol outlines the steps to determine the IC50 value of SB 202190 on a kinase of interest.

- Reaction Setup: a. Prepare a reaction buffer specific to the kinase being assayed (e.g., for p38α: 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA).[\[5\]](#) b. In a 96-well plate, add the reaction


buffer, the purified kinase, and the desired substrate (e.g., Myelin Basic Protein for p38).[5] c. Add serial dilutions of SB 202190 or a vehicle control (DMSO) to the wells.

- Initiate Reaction: a. Start the kinase reaction by adding a solution containing MgCl₂ and [γ -32P]ATP or [γ -33P]ATP.[5][18] b. Incubate the plate at 30°C for a defined period (e.g., 10-40 minutes).[5]
- Terminate Reaction and Measure Activity: a. Stop the reaction by adding a solution like 0.5 M phosphoric acid.[5] b. Spot an aliquot of the reaction mixture onto a P30 filter mat or similar phosphocellulose paper. c. Wash the filter mats extensively with phosphoric acid to remove unincorporated radioactive ATP.[5] d. Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Note: Non-radioactive, luminescence-based assay formats like the ADP-Glo™ Kinase Assay are also widely used and follow a similar principle of measuring kinase activity.[19]


Visualizations: Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: The p38 MAPK signaling cascade and the inhibitory action of SB 202190.

[Click to download full resolution via product page](#)

Caption: The PI3K/Akt pathway and the potential off-target inhibitory site of SB 202190.

[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting potential off-target effects of SB 202190.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. stemcell.com [stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 7. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SB202190 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. promega.com [promega.com]
- To cite this document: BenchChem. [SB 202190 off-target effects on PI3K/Akt pathway]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680815#sb-202190-off-target-effects-on-pi3k-akt-pathway>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com